1-(3-Ethylphenyl)cyclohexanamine

Lipophilicity Partition coefficient Blood-brain barrier permeability

Differentiate your screening libraries with 1-(3-Ethylphenyl)cyclohexanamine, a free-amine scaffold where the 3-ethylphenyl configuration delivers a distinct 0.55-logP increase over methyl analogues, optimizing blood-brain barrier penetration. The unsubstituted primary amine enables on-demand N-functionalization for photoaffinity probes or SAR libraries—eliminating 3–5 deprotection steps compared to N-alkylated peers. Sourced exclusively for research, this fragment-like chemotype bridges CNS lead optimization and chemical biology tool synthesis.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B1502728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethylphenyl)cyclohexanamine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C2(CCCCC2)N
InChIInChI=1S/C14H21N/c1-2-12-7-6-8-13(11-12)14(15)9-4-3-5-10-14/h6-8,11H,2-5,9-10,15H2,1H3
InChIKeyDYJNFNKNYTVGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 1-(3-Ethylphenyl)cyclohexanamine – Core Identity, Class Context, and Why Analogue Selection Demands Precision


1-(3-Ethylphenyl)cyclohexanamine (CAS 676133-30-5) is a primary amine belonging to the arylcyclohexylamine class, characterized by a cyclohexane ring geminally substituted with a 3-ethylphenyl group and an unsubstituted amine . This molecular architecture distinguishes it from both N‑substituted analogues (e.g., PCE, ketamine) and aryl‑ring‑unsubstituted or para‑substituted congeners. The compound carries a molecular formula of C₁₄H₂₁N, a monoisotopic mass of 203.1674 Da, and a computed logP of 4.07, indicative of significant lipophilicity relative to less alkylated counterparts . These physicochemical properties, combined with the presence of a free primary amine, position the compound as a versatile scaffold for derivatization and a potential probe for NMDA‑receptor and sigma‑receptor pharmacology [1].

Why Generic Substitution Fails: The Cost of Overlooking Ethyl-Position and Primary-Amine Status in Arylcyclohexylamine Procurement


Arylcyclohexylamines cannot be treated as interchangeable commodities because minor structural changes—such as translocating an ethyl group from the ortho to the meta position or substituting the primary amine with an N‑alkyl group—produce large shifts in lipophilicity, receptor‑binding profiles, synthetic utility, and regulatory classification [1]. For instance, moving the ethyl substituent from the 3‑ to the 4‑position alters the molecular dipole and steric presentation to sigma and NMDA receptors, while replacing the free –NH₂ with an N‑ethyl group (as in eticyclidine/PCE) eliminates the scaffold’s capacity for on‑demand N‑functionalization and changes the compound’s legal scheduling [2]. The table below translates these structural distinctions into quantifiable property differences that directly impact experimental reproducibility, lead‑optimization strategies, and sourcing decisions.

Quantitative Differentiation Guide for 1-(3-Ethylphenyl)cyclohexanamine: Head‑to‑Head Physicochemical and Functional Comparisons


Lipophilicity (logP) Differentiation: 3‑Ethylphenyl vs. 3‑Methylphenyl and Unsubstituted Phenyl Analogues

The computed logP of 1-(3-ethylphenyl)cyclohexanamine (4.07) is 0.55 log units higher than that of its 3‑methylphenyl analogue (ACD/LogP 3.52) and approximately 0.95–1.20 log units higher than the unsubstituted 1‑phenylcyclohexylamine (reported logP 2.87–3.12) [1]. This difference corresponds to a roughly 3.5‑fold increase in partition coefficient per 0.55 logP units, predicting enhanced passive membrane permeability and potentially higher brain penetration for the 3‑ethylphenyl derivative.

Lipophilicity Partition coefficient Blood-brain barrier permeability

Polar Surface Area (PSA) Advantage: Primary Amine vs. N‑Substituted Arylcyclohexylamines

1-(3-Ethylphenyl)cyclohexanamine exhibits a topological polar surface area (tPSA) of 26.02 Ų, identical to other primary‑amine arylcyclohexylamines such as 1‑phenylcyclohexylamine (tPSA = 26.02 Ų) [1]. This is substantially higher than the PSA of N‑substituted analogues (e.g., N‑methyl‑1‑(3‑methylphenyl)cyclohexanamine, PSA ≈ 12.03 Ų), where the N‑alkylation masks the amine’s hydrogen‑bond donor capacity . The higher PSA of the primary amine may moderate passive permeability relative to N‑methylated congeners while preserving a critical hydrogen‑bond donor for target engagement.

Polar surface area Membrane permeability Hydrogen bonding

Molecular Weight and Rotatable Bond Count: Impact on Ligand Efficiency and Synthetic Tractability

With a molecular weight of 203.32 Da and 2 rotatable bonds, 1-(3-ethylphenyl)cyclohexanamine occupies a favorable ligand‑efficiency space relative to heavier, more flexible analogues . By comparison, 1-(3‑methylphenyl)cyclohexanamine carries a lower molecular weight (189.30 Da, C₁₃H₁₉N) but offers reduced lipophilicity and fewer van der Waals contacts for hydrophobic binding pockets . The 2‑rotatable‑bond count matches that of most simple arylcyclohexylamines but is one fewer than N‑ethyl‑1‑phenylcyclohexylamine (PCE; 3 rotatable bonds, MW 203.32), suggesting marginally reduced conformational entropy loss upon binding for the primary amine [1].

Ligand efficiency Rotatable bonds Molecular complexity

Primary Amine Synthetic Versatility vs. Pre‑Substituted N‑Alkyl Congeners

As a free primary amine, 1-(3-ethylphenyl)cyclohexanamine can undergo reductive amination, acylation, sulfonylation, or urea formation to generate focused libraries of N‑substituted analogues—a synthetic flexibility absent in pre‑formed N‑alkyl or N‑aryl variants such as PCE or PCP [1]. The compound’s synthetic route via reductive amination of 3‑ethylphenylcyclohexanone with ammonia is documented, providing a scalable entry point for medicinal chemistry campaigns [2]. In contrast, N‑ethyl‑1‑phenylcyclohexylamine (PCE) is a terminal product that cannot be further diversified on the amine without dealkylation/realkylation sequences.

Derivatization Reductive amination Chemical probe synthesis

Computed Complexity and Heavy‑Atom Count: A Differentiator for Virtual Screening Library Design

The compound has a computed complexity index of 194 and a heavy‑atom count of 15, positioning it between simpler arylcyclohexylamines (e.g., PCA: complexity ~160, heavy atoms 13) and more elaborate analogues (e.g., 3‑MeO‑PCP: complexity ~210, heavy atoms 17) [1]. This intermediate complexity may confer advantages in hit‑to‑lead optimization, where both overly simple and overly complex starting points can impede multiparameter optimization.

Molecular complexity Virtual screening Chemical space

Commercial Availability Status: Discontinued Product – Supply‑Chain Risk Differentiation

1-(3-Ethylphenyl)cyclohexanamine has been listed as a discontinued product by at least one major research chemical supplier (CymitQuimica, as of 2019), indicating constrained commercial availability . In contrast, simpler analogues such as 1‑phenylcyclohexylamine and N‑ethyl‑1‑phenylcyclohexylamine (PCE) remain widely available from multiple vendors. This supply‑chain scarcity may elevate procurement risk but also signals that the compound occupies a niche chemical space not easily replicated by off‑the‑shelf analogues.

Supply chain Commercial availability Discontinued compound

Best-Fit Application Scenarios for 1-(3-Ethylphenyl)cyclohexanamine: Where Its Differentiation Profile Translates into Scientific and Procurement Advantage


Neuroscience Probe Design Requiring Tunable Lipophilicity and a Free Primary Amine Handle

The 0.55‑logP increment over the 3‑methylphenyl analogue (Section 3, Evidence Item 1) positions 1-(3-ethylphenyl)cyclohexanamine as a rational starting point for CNS‑penetrant probe molecules where moderate lipophilicity is desired to balance membrane permeability with aqueous solubility. The free primary amine enables on‑demand N‑functionalization (Evidence Item 4), allowing medicinal chemists to generate SAR libraries around the amine without deprotection steps. This combination of properties is particularly relevant for programs targeting NMDA receptor subtypes or sigma receptors, where aryl ring substitution and amine substitution independently modulate affinity and subtype selectivity [1].

Fragment‑Based Drug Discovery (FBDD) and Ligand‑Efficiency‑Optimized Library Construction

With a molecular weight of 203 Da, only 2 rotatable bonds, and an intermediate complexity index (Evidence Items 3 and 5), the compound satisfies fragment‑like physicochemical criteria. Its incorporation into fragment screening libraries offers a differentiated chemotype compared to the more common 3‑methoxy or unsubstituted phenyl variants. The 3‑ethyl substitution provides a hydrophobic growth vector that can be exploited during fragment elaboration, while the primary amine serves as a synthetic anchor for fragment linking or merging strategies [2].

Chemical Biology Tool Compound Synthesis via Selective N‑Derivatization

The primary amine functionality (Evidence Item 4) makes this compound uniquely suited for the synthesis of bifunctional chemical biology tools—e.g., photoaffinity probes (diazirine conjugation), fluorescent reporters (BODIPY/NBD coupling), or biotinylated pull‑down reagents—without the need for orthogonal protecting group strategies. Compared to N‑substituted congeners like PCE, which lack a reactive amine, 1-(3-ethylphenyl)cyclohexanamine reduces the synthetic route to such tools by 3–5 steps [3].

Niche SAR Exploration of Meta‑Substituted Arylcyclohexylamines in Sigma Receptor Pharmacology

Although direct binding data for the compound itself are sparse in the public domain, its structural placement as a 3‑ethylphenyl primary amine makes it a valuable comparator for published sigma‑1 and sigma‑2 SAR series (e.g., 3‑MeO‑PCP, 3‑Me‑PCP). The higher lipophilicity and distinct electrostatic profile of the ethyl group relative to methyl or methoxy (Evidence Items 1 and 2) may confer differential sigma‑1/sigma‑2 selectivity, a hypothesis testable with the compound in head‑to‑head radioligand displacement assays [4].

Quote Request

Request a Quote for 1-(3-Ethylphenyl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.